Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
Description
Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a 4,5-dimethylthiophene core esterified at the 3-position and substituted at the 2-position with an amide-linked 5-ethylfuran-2-yl propanoyl group.
Properties
Molecular Formula |
C17H21NO4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H21NO4S/c1-5-12-6-7-13(22-12)8-9-14(19)18-16-15(17(20)21-4)10(2)11(3)23-16/h6-7H,5,8-9H2,1-4H3,(H,18,19) |
InChI Key |
VLAVXCXXCHOCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized by reacting 2-methylfuran with acetic anhydride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling of the Rings:
Final Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(5-ethylfuran-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related thiophene derivatives below:
Table 1: Structural Comparison of Thiophene Derivatives
| Compound Name/Structure | Core Structure | Substituents at 2-Position | Key Functional Groups |
|---|---|---|---|
| Target compound | 4,5-Dimethylthiophene-3-carboxylate | 3-(5-Ethylfuran-2-yl)propanoylamino | Ester, amide, ethylfuran |
| Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) | 4,5-Dimethylthiophene-3-carboxylate | 2-Cyano-3-(4-hydroxyphenyl)acrylamido | Ester, acrylamide, cyano, phenolic –OH |
| Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3e) | Same as above | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido | Ester, acrylamide, cyano, –OH, –OCH₃ |
| Methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 4,5,6,7-Tetrahydrobenzothiophene-3-carboxylate | 3-(5-Methylfuran-2-yl)propanoylamino | Ester, amide, methylfuran, fused cyclohexane ring |
Key Observations :
- The target compound’s ethylfuran substituent distinguishes it from phenyl-acrylamido analogs (e.g., 3d, 3e), which feature electron-withdrawing cyano groups and aromatic hydroxyl/methoxy substitutions.
- The tetrahydrobenzothiophene core in the analog from introduces a fused cyclohexane ring, altering steric and electronic properties compared to the planar thiophene core .
Physicochemical Data:
- Melting Points: 3d: 298–300°C; 3e: 215–216°C; 3f: 245–246°C . Target compound: Not reported in the evidence.
- Spectral Data :
Antioxidant and Anti-inflammatory Profiles:
- 3d/3e : Exhibited significant DPPH radical scavenging (IC₅₀: 18–25 µg/mL) and carrageenan-induced paw edema inhibition (65–72% at 50 mg/kg), attributed to electron-donating –OH and –OCH₃ groups .
- Target Compound: Bioactivity data are unavailable, but the 5-ethylfuran group may influence lipophilicity and membrane permeability compared to polar phenolic substituents.
Potential Advantages and Limitations
- Target Compound : The ethylfuran moiety could enhance metabolic stability over hydrolytically labile acrylamido groups. However, the lack of polar groups may reduce antioxidant efficacy.
- 3d/3e: High synthetic yields and potent bioactivities make them promising leads, but their phenolic –OH groups may pose solubility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
